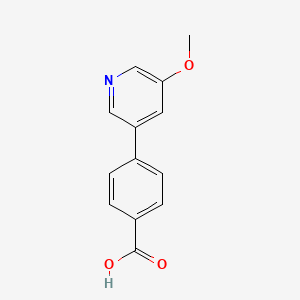

4-(5-Methoxypyridin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAPUFRJGDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742946 | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-70-2 | |

| Record name | Benzoic acid, 4-(5-methoxy-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this guide offers a robust, proposed synthesis pathway based on the well-established Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, from synthesis to purification and characterization, are presented to enable its preparation and validation in a research setting. Furthermore, the potential applications of this molecule in drug discovery are discussed, drawing insights from structurally similar compounds.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures, consisting of two directly linked aromatic rings, are privileged motifs in medicinal chemistry and materials science. They are key components in numerous approved drugs and clinical candidates, where the spatial arrangement of the two rings allows for precise interactions with biological targets. The pyridine-benzene scaffold, in particular, offers a unique combination of properties. The pyridine ring can act as a hydrogen bond acceptor and introduce favorable pharmacokinetic properties, while the benzoic acid moiety provides a handle for further functionalization or can serve as a key interacting group with target proteins.

This compound is an intriguing example of this structural class. The methoxy substituent on the pyridine ring can influence the molecule's electronic properties and metabolic stability, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Physicochemical Properties (Inferred)

Due to the limited availability of experimental data for this compound, the following properties are inferred from closely related structures and computational models.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | N/A |

| Molecular Weight | 229.23 g/mol | [1] |

| XLogP3-AA | ~2.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | N/A |

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound and is renowned for its high functional group tolerance and excellent yields.[2]

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

-

3-Bromo-5-methoxypyridine

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification Protocol

The crude product can be purified by one or a combination of the following methods:

-

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract with a saturated aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid, moving it to the aqueous layer.

-

Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

-

Acidify the aqueous layer with 1 M HCl to precipitate the pure benzoic acid derivative.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).[3]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

If the above methods are insufficient, purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid to improve peak shape).

-

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not yet reported, its structural motifs are present in numerous biologically active compounds. The pyridine-benzoic acid scaffold can be found in inhibitors of various enzymes and receptors. The methoxy group can enhance membrane permeability and reduce clearance by cytochrome P450 enzymes.

This compound could serve as a valuable starting point for the development of inhibitors for targets such as:

-

Kinases: Many kinase inhibitors feature a hinge-binding pyridine motif.

-

Epigenetic Targets: The carboxylic acid can interact with lysine-binding pockets of bromodomains or serve as a zinc-binding group in histone deacetylase (HDAC) inhibitors.

-

Metabolic Enzymes: The overall structure could be tailored to fit into the active sites of various metabolic enzymes implicated in diseases like cancer and diabetes.

Conclusion

This compound represents a novel and synthetically accessible building block for chemical and pharmaceutical research. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization based on well-established chemical principles. The proposed protocols are designed to be robust and adaptable, enabling researchers to confidently prepare this compound for their specific applications. The structural features of this molecule suggest a high potential for its use in the development of new therapeutic agents, making it a compelling target for further investigation.

References

-

PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

Sources

A Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic Acid: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 4-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental molecular properties, provide a detailed and validated protocol for its synthesis via palladium-catalyzed cross-coupling, discuss methods for its characterization, and examine its potential applications, particularly in the context of drug development.

Core Molecular Profile

This compound is a heterocyclic aromatic compound featuring a benzoic acid moiety linked to a methoxy-substituted pyridine ring. This structural arrangement, combining a key pharmacophore (pyridine) with a versatile synthetic handle (carboxylic acid), makes it a valuable building block in the synthesis of complex organic molecules.

Molecular Structure and Weight

The foundational step in any chemical workflow is the precise understanding of the molecule's composition and mass. The structure of this compound is defined by a C-C bond between the C4 position of the benzoic acid ring and the C3 position of the 5-methoxypyridine ring.

Based on its chemical formula, C₁₃H₁₁NO₃ , the molecular weight is calculated as follows:

-

(13 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) = 229.23 g/mol

This calculated molecular weight is identical to its isomer, 3-(4-Methoxypyridin-3-yl)benzoic acid, underscoring the importance of precise analytical techniques for structural confirmation.

Physicochemical Properties

A summary of the key computed and experimental properties for this class of molecule is presented below. These values are critical for predicting solubility, designing purification strategies, and understanding potential biological interactions.

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | Calculated |

| Molecular Formula | C₁₃H₁₁NO₃ | Calculated |

| Monoisotopic Mass | 229.07389 Da | Computed |

| Hydrogen Bond Donors | 1 (from COOH) | Computed |

| Hydrogen Bond Acceptors | 4 (2 from COOH, 1 from N, 1 from OCH₃) | Computed |

| Rotatable Bonds | 3 | Computed |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Computed |

| LogP (Predicted) | ~2.0-2.5 | Computed |

| Physical Form | Expected to be a solid at room temperature. | N/A |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

The logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a halogenated pyridine derivative and a boronic acid derivative of benzoic acid. For this synthesis, we select 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid .

Caption: Retrosynthetic analysis for the target molecule.

Causality in Experimental Design: A Self-Validating Protocol

The following protocol is designed to be self-validating by addressing common failure points in Suzuki-Miyaura couplings, primarily the minimization of side reactions like boronic acid homocoupling.

Core Challenge & Rationale: A frequent side reaction is the homocoupling of the boronic acid, which is primarily driven by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then catalyzes the unwanted homocoupling.[2] Therefore, rigorous degassing is not merely a suggestion but a critical step for reaction success. The choice of a suitable base is also crucial; a moderately strong base like potassium carbonate is used to facilitate the transmetalation step without promoting hydrolysis of the starting materials or product.[3]

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-methoxypyridine (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methoxypyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and transfer to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it less water-soluble, but will protonate the pyridine nitrogen, keeping it in the aqueous phase. Careful pH adjustment is key.

-

Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

-

Further acidify the aqueous layer to pH ~2-3 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Structural Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methoxy group protons (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR will show characteristic signals for the carboxyl carbon (~167 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated monoisotopic mass of 229.07389 Da.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Applications in Drug Discovery and Materials Science

The this compound scaffold is a "privileged structure" in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, valued for its ability to act as a hydrogen bond acceptor and to improve the aqueous solubility of a molecule.[4] The benzoic acid group provides a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

This scaffold and its derivatives are of interest in the development of:

-

Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature similar biaryl structures that occupy the ATP-binding site of the enzyme.[5]

-

Anticancer Agents: The pyridine nucleus is a key component of numerous compounds investigated for their anticancer properties.[4]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can serve as a linker to coordinate with metal ions, forming porous materials with applications in catalysis and gas storage.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. Available from: [Link].

-

Lv, Y., Wu, YB. & Lu, Y. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o377. Available from: [Link].

-

Ghosh, P., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4181. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747250, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. Available from: [Link].

-

MySkinRecipes. 4-Pyridin-3-yl-benzoic acid. Available from: [Link].

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2012;17(1):578-86. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

Organic Syntheses. Mesitoic acid. Available from: [Link].

-

ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid. Available from: [Link].

-

Norio Miyaura, Akira Suzuki. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004;80(4):191-203. Available from: [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

-

Biological Magnetic Resonance Bank. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available from: [Link].

Sources

"4-(5-Methoxypyridin-3-yl)benzoic acid" chemical properties

A-Technical-Guide-to-4-5-Methoxypyridin-3-yl-benzoic-acid

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

4-(5-Methoxypyridin-3-yl)benzoic acid is a biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzoic acid moiety linked to a methoxypyridine ring, provides a versatile scaffold for developing compounds with targeted biological activities. This guide offers a comprehensive overview of the compound's chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, methods for its characterization and purification, and a discussion of its applications. This document is intended to provide researchers and drug development professionals with the critical technical information required for the effective use of this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The biaryl structure, which connects two distinct aromatic ring systems, is a common motif in many top-selling pharmaceuticals.[1] The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring makes the molecule capable of participating in hydrogen bonding, which is crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1373232-70-2 | [3] |

| Molecular Formula | C₁₃H₁₁NO₃ | N/A |

| Molecular Weight | 229.23 g/mol | N/A |

| Canonical SMILES | COC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | N/A |

| Topological Polar Surface Area (TPSA) | 71.42 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Rotatable Bonds | 2 | N/A |

| XLogP3 | 2.5 | N/A |

Note: Some properties are calculated based on the structure as experimental data is not fully available in public literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups, making it ideal for creating carbon-carbon bonds between aromatic rings.[4][5] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Causality Behind Experimental Choices

-

Reactants: The chosen reactants are (4-(dihydroxyboryl)phenyl)methanol (a boronic acid) and 3-bromo-5-methoxypyridine (an organohalide). Boronic acids are preferred coupling partners due to their stability, commercial availability, and low toxicity compared to other organometallic reagents.[4]

-

Catalyst: A Palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), is used. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to the catalytic cycle.[7]

-

Base: An aqueous solution of a base like sodium carbonate or potassium fluoride is essential.[8] The base activates the boronic acid, forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[5][8]

-

Solvent System: A biphasic solvent system, often a mixture of an organic solvent like toluene or dioxane and water, is used. This allows both the organic-soluble reactants and the water-soluble inorganic base to be present in the reaction mixture.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0-3.0 eq) and an organic solvent such as toluene or 1,4-dioxane. The typical solvent ratio is 4:1 organic solvent to aqueous base.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. The desired product, being a carboxylic acid, may require careful pH adjustment. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylate, causing the product to precipitate or become extractable into an organic solvent.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield the pure this compound.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from both the pyridine and benzene rings (typically in the 7.0-9.0 ppm range). A singlet for the methoxy (-OCH₃) group protons around 3.9 ppm. A broad singlet for the carboxylic acid (-COOH) proton, typically >10 ppm.[10] |

| ¹³C NMR | Signals for the carboxylic acid carbon (~167 ppm), aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm).[10] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-O and C-N stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (e.g., at m/z 230.0761 for C₁₃H₁₁NO₃). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Applications and Biological Significance

Biaryl structures are prevalent in pharmacologically active molecules.[1][9] The specific scaffold of this compound makes it a key intermediate in the synthesis of inhibitors for various enzymes and receptors. While specific, publicly available biological data for this exact molecule is limited, its structural motifs are found in compounds targeting a range of diseases.

For example, similar biaryl carboxylic acids have been investigated for their potential to modulate cellular signaling pathways. Benzoic acid derivatives, in particular, have shown activity against cancer cell lines by inducing apoptosis and cell cycle arrest.[11] The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility or metabolic stability, while the methoxy group can be involved in key binding interactions within a protein's active site.

Hypothetical Mechanism of Action as an Enzyme Inhibitor

Many biaryl compounds function as competitive inhibitors of enzymes. The general mechanism involves the molecule binding to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

Caption: Generalized mechanism for competitive enzyme inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Ghorai, P., & Deka, M. J. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules, 26(16), 4998. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. Retrieved from [Link]

-

Dodda, B. K., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 9(10), 4275–4289. Retrieved from [Link]

-

Everson, D. A., et al. (2020). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 142(30), 12994–13000. Retrieved from [Link]

-

Ware, M. T., et al. (2016). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. Medicinal Chemistry, 12(1), 57–71. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

-

PubMed. (2015). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Oncology Reports, 34(5), 2535-42. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxypyridin-3-yl)-5-methylbenzoic acid. Retrieved from [Link]

-

ACG Publications. (2021). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 15(4), 314-326. Retrieved from [Link]

Sources

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1373232-70-2 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(5-Methoxypyridin-3-yl)benzoic acid" IUPAC name

An In-Depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a biaryl compound of significant interest to the fields of medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature, key physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. We delve into the rationale behind experimental choices, from catalyst selection to reaction conditions, ensuring a reproducible and scalable methodology. Furthermore, this guide outlines the standard analytical techniques for structural verification and purity assessment, alongside a discussion of the compound's potential applications as a strategic building block in drug discovery, leveraging its privileged pyridinyl-benzoic acid scaffold. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable chemical entity.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The correct and systematic International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-(5-methoxy-3-pyridinyl)benzoic acid . This name precisely describes the connectivity of the molecular components: a benzoic acid molecule substituted at its 4-position with a 5-methoxypyridin-3-yl group.

Chemical Structure

The molecule consists of a pyridine ring and a benzene ring directly linked by a carbon-carbon single bond, classifying it as a biaryl compound. The pyridine ring is substituted with a methoxy group (-OCH₃) at the 5-position, and the benzoic acid is connected via the pyridine 3-position.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for this compound. These parameters are critical for predicting the molecule's behavior in various chemical and biological systems, including solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | Computed |

| Molecular Weight | 229.23 g/mol | [1] |

| XLogP3-AA | 2.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 59.4 Ų | [1] |

| Exact Mass | 229.0739 g/mol | [1] |

Rationale for Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

Why Suzuki Coupling?

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this transformation.[2][3] Its selection for the synthesis of this compound is predicated on several key advantages:

-

Exceptional Functional Group Tolerance: The reaction conditions are remarkably mild, tolerating a wide array of functional groups such as carboxylic acids, esters, and methoxy ethers without the need for cumbersome protection/deprotection steps.[2] This is a critical advantage when working with decorated aromatic systems.

-

Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures and does not require cryogenic or high-pressure apparatus, making it highly accessible for standard laboratory setups.[3]

-

Commercial Availability of Reagents: A vast library of arylboronic acids and aryl halides are commercially available, facilitating rapid access to diverse analogs. The organoboron reagents are also generally stable, non-toxic, and easy to handle compared to other organometallics.[3]

-

High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, often providing the desired biaryl product in excellent yields with minimal side-product formation.

Mechanistic Overview

The efficacy of the Suzuki coupling is rooted in its palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General workflow for the synthesis and purification of the target compound.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (2.15 g), (5-methoxypyridin-3-yl)boronic acid (1.68 g), potassium carbonate (4.15 g), and tetrakis(triphenylphosphine)palladium(0) (347 mg).

-

Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 95 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up (Intermediate Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(5-methoxypyridin-3-yl)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 50 mL), methanol (20 mL), and water (20 mL). Add sodium hydroxide (1.2 g, 30 mmol) and stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Isolation: Remove the organic solvents (THF, methanol) under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 1M HCl. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Aryl halides and boronic acids can be irritants. [2]* Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on both the benzoic acid and pyridine rings. A sharp singlet around 3.9-4.0 ppm would confirm the presence of the methoxy group protons. A broad singlet, often far downfield (>10 ppm), is characteristic of the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon (~167 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region (105-160 ppm) for the 11 unique aromatic carbons. [4]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion ([M+H]⁺ at m/z 230.08) or the deprotonated molecule ([M-H]⁻ at m/z 228.07).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which should ideally be >95% for use in biological assays.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is of high value in drug discovery programs. Biaryl structures are common motifs in approved drugs, and the specific combination of a pyridine ring and a benzoic acid moiety offers several strategic advantages.

-

Privileged Scaffold: The pyridinyl-benzoic acid core acts as a "privileged structure," capable of interacting with a wide range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or form salt bridges with basic residues (e.g., lysine, arginine) in protein active sites.

-

Modulation of Properties: The methoxy group is a key modulator of physicochemical properties. It can increase metabolic stability by blocking a potential site of oxidation and can also influence conformation and target affinity through electronic effects.

-

Therapeutic Potential: Derivatives of benzoic acid are widely explored as anticancer, anti-inflammatory, and antimicrobial agents. [5]This specific scaffold serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various targets, including kinases, proteases, and nuclear receptors.

Conclusion

This compound is a synthetically accessible and highly valuable biaryl building block. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding route for its preparation, demonstrating excellent functional group tolerance. Its structural features—a hydrogen-bonding pyridine, an ionizable carboxylic acid, and a metabolically relevant methoxy group—make it an attractive scaffold for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules. [Link]

-

PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

National Center for Biotechnology Information. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. PubMed Central. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

- Google Patents.

-

ACS Publications. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

-

ResearchGate. The Suzuki biaryl coupling reaction a, The general catalytic coupling... [Link]

Sources

- 1. 3-(4-Methoxypyridin-3-yl)benzoic acid | C13H11NO3 | CID 177746766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

A Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Applications

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and functionally rich building blocks. Among these, heterocyclic compounds are of paramount importance, with the pyridine ring serving as a cornerstone scaffold.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of a parent molecule make it a "privileged" structure in medicinal chemistry. When coupled with other key pharmacophoric elements, such as benzoic acid, it forms a biaryl system with significant potential for targeted drug design.

This guide provides an in-depth technical overview of 4-(5-Methoxypyridin-3-yl)benzoic acid , a prototypical example of a pyridyl-benzoic acid scaffold. We will explore its chemical identity, a robust and field-proven synthetic methodology, its physicochemical profile, and its potential applications as a core fragment in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage such scaffolds in their research programs.

Core Chemical Identity

Precise identification is the foundation of all subsequent research and development. This compound is a biaryl compound composed of a benzoic acid ring linked at its 4-position to the 3-position of a 5-methoxypyridine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Canonical SMILES | COc1cncc(c1)c2ccc(cc2)C(=O)O |

| InChI Key | InChIKey=SBEARLMWALEGCX-UHFFFAOYSA-N |

While a unique CAS number or PubChem CID for this specific unsubstituted structure is not prominently cataloged, its identity is unambiguously defined by the structure and nomenclature above. Its analogs, such as the 2-methyl derivative (PubChem CID: 177747250), are well-documented.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol

The construction of the C(sp²)—C(sp²) bond between the pyridine and benzene rings is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the industry standard for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.

Causality of Method Selection: The Suzuki coupling is chosen over other cross-coupling reactions (e.g., Stille, Negishi) because the boronic acid/ester reagents are generally stable, have low toxicity, and the reaction byproducts are easily removed. This ensures a cleaner reaction profile and simplifies downstream purification, which is critical for scalability.

The synthesis can be approached from two retrosynthetic disconnections, both of which are viable:

-

Route A: Coupling of (5-methoxypyridin-3-yl)boronic acid with 4-bromobenzoic acid.

-

Route B: Coupling of 4-carboxyphenylboronic acid with 3-bromo-5-methoxypyridine.

Route A is often preferred as the purification of the final product from the reaction mixture can be more straightforward.

Experimental Workflow: Synthesis & Purification

The following diagram illustrates the logical flow from starting materials to the purified final compound.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (Route A)

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-methoxypyridin-3-yl)boronic acid (1.0 eq), 4-bromobenzoic acid (1.05 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (to a concentration of ~0.1 M with respect to the limiting reagent).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Wash with ethyl acetate (2x) to remove non-polar impurities.

-

Precipitation: Collect the aqueous layer and carefully acidify with 1M HCl until the pH is approximately 4. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold diethyl ether to aid in drying.

-

Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Palladium Catalytic Cycle: A Mechanistic View

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is typically the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Physicochemical and Pharmacokinetic Profile

The predicted physicochemical properties of a compound are critical indicators of its potential drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Implication in Drug Development |

| Molecular Weight | 229.23 g/mol | Well within Lipinski's rule of <500, favoring good absorption. |

| XLogP3-AA | ~2.0 - 2.5 | Optimal lipophilicity for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Allows for key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (N, OCH₃, C=O, OH) | Provides multiple points for target engagement and improves solubility. |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Suggests good oral bioavailability (<140 Ų is a general guideline). |

| Rotatable Bonds | 2 | Low conformational flexibility, which can lead to higher binding affinity. |

These properties collectively suggest that this compound possesses a favorable profile for a lead compound or fragment in a drug discovery campaign.

Applications in Medicinal Chemistry

The title compound is not an end-state drug but rather a strategic building block. Its value lies in the combination of its two core moieties.

-

The Pyridine Ring: Acts as a bioisostere of a phenyl ring but with distinct advantages. The nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which can be leveraged to engage with acidic residues (e.g., Asp, Glu) in a protein active site or to enhance solubility.[2]

-

The Benzoic Acid Group: This is a classic pharmacophore. The carboxylate can form strong ionic bonds (salt bridges) with basic residues like lysine (Lys) or arginine (Arg), anchoring the molecule to its target. It can also act as a hydrogen bond donor and acceptor.

This combination makes the scaffold ideal for designing inhibitors that target ATP-binding sites in kinases, ligand-binding pockets in GPCRs, or the active sites of various enzymes.

Conceptual Role as a Molecular Scaffold

The diagram below conceptualizes how this compound could be elaborated into a hypothetical kinase inhibitor.

Caption: Conceptual elaboration of the scaffold into a targeted therapeutic agent.

In this model, the benzoic acid could anchor the molecule in the hinge region of a kinase active site, while the pyridine nitrogen interacts with solvent or a gatekeeper residue. The methoxy group provides a synthetic handle that can be demethylated and used as a vector to add larger chemical groups that confer selectivity and potency.

Conclusion

This compound represents a high-value chemical scaffold for modern drug discovery. Its straightforward and robust synthesis via the Suzuki-Miyaura coupling, combined with a favorable physicochemical profile, makes it an attractive starting point for fragment-based or lead optimization campaigns. The inherent properties of the pyridine and benzoic acid moieties provide a powerful toolkit for medicinal chemists to design next-generation inhibitors with tailored potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. PubChem Compound Summary for CID 177747250. Available from: [Link]

-

PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177747312. Available from: [Link]

-

ResearchGate. A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available from: [Link]

-

PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177747158. Available from: [Link]

-

PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177746766. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

-

MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

-

ScienceDirect. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Available from: [Link]

-

ResearchGate. Discovery of Pyridyl-Benzothiazol Hybrids as Novel Protoporphyrinogen Oxidase Inhibitors via Scaffold Hopping. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Introduction

4-(5-Methoxypyridin-3-yl)benzoic acid is a biaryl compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this molecule, grounded in the principles of modern cross-coupling chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical logic and practical insights to ensure successful synthesis.

The core of the presented synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a highly efficient and functional-group-tolerant approach to constructing biaryl systems.[3]

This guide will detail the synthesis of the key precursors, 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid, followed by a comprehensive protocol for their subsequent coupling to yield the target compound.

Strategic Overview: The Suzuki-Miyaura Coupling Approach

The retrosynthetic analysis of this compound points towards a disconnection at the carbon-carbon bond between the pyridine and benzene rings. This bond can be strategically formed using a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound (in this case, a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1][3]

For the synthesis of this compound, the two key coupling partners are:

-

3-Bromo-5-methoxypyridine: The organohalide component.

-

4-Carboxyphenylboronic acid: The organoboron component.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthesis of 3-Bromo-5-methoxypyridine.

Experimental Protocol:

Materials:

-

3,5-Dibromopyridine

-

Sodium methoxide (can be prepared in situ from sodium metal and methanol, or sodium hydride and methanol) [4][5]* N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Methoxide (if not commercially available): Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium pellets (1.1 equivalents) portion-wise to anhydrous methanol. After the sodium has completely reacted, the methanol is typically removed under reduced pressure. [5]Alternatively, sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) can be suspended in anhydrous DMF and methanol (1.5 equivalents) is added dropwise at room temperature. [4]The mixture is then heated to 60°C to ensure complete reaction. [4]2. Reaction: To a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF, add the prepared sodium methoxide solution.

-

Heating: Heat the reaction mixture to a temperature between 70°C and 90°C for 1 to 4 hours. [5]The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. [5]5. Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 3-bromo-5-methoxypyridine as a solid. [4][6]

Parameter Protocol 1 Protocol 2 Starting Material 3,5-Dibromopyridine 3,5-Dibromopyridine Reagent Sodium Methoxide (from Sodium and Methanol) 60% Sodium Hydride and Methanol Solvent N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF) Temperature 70°C 90°C Reaction Time 4 hours 1 hour Yield 62% 73% | Purification | Filtration and drying | Extraction and Silica Gel Chromatography |

Data synthesized from representative protocols. [5]

Part 2: Synthesis of Precursor 2: 4-Carboxyphenylboronic acid

4-Carboxyphenylboronic acid is a commercially available reagent. [7]However, for cases where a laboratory synthesis is required, it can be prepared from 4-bromobenzoic acid. This multi-step process involves protecting the carboxylic acid, performing a metal-halogen exchange followed by borylation, and finally deprotecting to reveal the boronic acid. A patented method involves the formation of an amide, which facilitates the subsequent lithiation and borylation steps. [8]

Reaction Scheme:

Caption: Synthesis of 4-Carboxyphenylboronic acid.

Experimental Protocol (Illustrative):

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Amidation: Convert 4-bromobenzoic acid to its acid chloride using thionyl chloride, followed by reaction with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. [8]2. Lithiation and Borylation: Dissolve the amide in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for a period to allow for lithium-halogen exchange. Then, add triisopropyl borate and allow the reaction to warm to room temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous solution of lithium hydroxide to yield 4-carboxyphenylboronic acid after acidification with hydrochloric acid. [8]The product can be isolated by filtration and further purified by recrystallization.

Part 3: Final Synthesis of this compound via Suzuki-Miyaura Coupling

With both key precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocol:

Materials:

-

3-Bromo-5-methoxypyridine

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Na₂CO₃, Cs₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a reaction vessel, add 3-bromo-5-methoxypyridine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), potassium carbonate (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The use of degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 100°C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

-

Isolation: Collect the precipitate by filtration. Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of this compound is reliably achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed, technically grounded framework for the synthesis of the necessary precursors and the final coupling step. By understanding the underlying principles and adhering to the outlined protocols, researchers can confidently produce this valuable compound for further applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. Available from: [Link].

-

DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Available from: [Link]

- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. Available from: [Link]

-

ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link]

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

National Center for Biotechnology Information. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Available from: [Link]

-

ACS Publications. Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. Available from: [Link]

-

Alchem.Pharmtech. CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid. Available from: [Link]

-

Organic Syntheses. 4-methoxy-2'-methylbiphenyl. Available from: [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-5-(6-methylpyridin-3-yl)benzoic acid. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]

- 7. 4-Carboxyphenylboronic acid 14047-29-1 [sigmaaldrich.com]

- 8. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

"4-(5-Methoxypyridin-3-yl)benzoic acid" derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic Acid and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(pyridin-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This guide provides a detailed technical overview of the predominant synthetic strategies for assembling this compound and its analogs. We will delve into the mechanistic underpinnings of the key chemical transformations, provide field-proven, step-by-step protocols for the synthesis of critical intermediates, and outline the optimization of the central cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic workflow.

Introduction: The Significance of the Biaryl Pyridine Scaffold

Biaryl and heteroaryl-aryl structures are cornerstones of modern drug discovery. The linkage of a pyridine ring to a benzoic acid moiety, as seen in the title compound, creates a rigid, three-dimensional structure with well-defined hydrogen bonding capabilities and tunable electronic properties. These characteristics make such scaffolds ideal for targeting enzyme active sites and protein-protein interfaces. Derivatives of benzoic acid, in general, have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[1] For example, certain benzoic acid derivatives have been shown to induce cell-cycle arrest and apoptosis in cancer cell lines, highlighting the therapeutic potential of this chemical class.[2]

The synthesis of these compounds, therefore, is a critical task for medicinal chemists. The most robust and versatile method for constructing the core C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide will focus on a modular approach, detailing the preparation of the necessary building blocks followed by their palladium-catalyzed assembly.

The Core Synthetic Strategy: A Modular Suzuki-Miyaura Approach

The synthesis of this compound is most efficiently achieved by coupling two key intermediates: a halogenated pyridine and a boronic acid-functionalized benzoic acid. This modular strategy allows for the independent synthesis and modification of each fragment, enabling the rapid generation of a library of derivatives.

The overall workflow is depicted below:

Caption: Overall workflow for the synthesis of the target compound.

Synthesis of Key Intermediates

The Pyridine Component: 3-Bromo-5-methoxypyridine

The most common and industrially scalable synthesis of 3-bromo-5-methoxypyridine involves the selective nucleophilic substitution of one bromine atom in 3,5-dibromopyridine with a methoxy group.[5] The reaction is typically performed using sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Mechanism Insight: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The two bromine atoms are electronically equivalent, but the statistical monosubstitution is highly efficient. The reaction proceeds via an addition-elimination (SNAr) mechanism.

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine | [5] |

| Reagent | Sodium Methoxide (from Na & Methanol) | 60% Sodium Hydride & Methanol | [5][6] |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | [5][6] |

| Temperature | 70°C | 90°C | [5] |

| Reaction Time | 4 hours | 1 hour | [5] |

| Yield | 62% | 73% | [5] |

| Purification | Filtration and drying | Extraction and Silica Gel Chromatography | [5][6] |

Detailed Experimental Protocol (Adapted from Protocol 2)

This protocol utilizes sodium hydride to generate sodium methoxide in situ, which is often more convenient and avoids handling metallic sodium.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add methanol (11.5 mL, 285 mmol) dropwise to the suspension at room temperature. The mixture will effervesce.

-

Formation of Methoxide: Heat the resulting mixture to 60°C for 30 minutes to ensure complete formation of sodium methoxide.

-

Addition of Pyridine: Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 90°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into an ice/water mixture (500 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of 5-10% ethyl acetate in hexane) to yield the title compound as an off-white solid.[6]

-

Characterization: The product should be characterized to confirm its identity. ¹H NMR and Mass Spectrometry data should be consistent with reported values.[7] Mass spectrometry (DCI/NH₃) should show m/z 188/190 (M+H)⁺, confirming the product structure.[6]

The Benzoic Acid Component: 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid is a commercially available reagent, which is often the most practical choice for laboratory-scale synthesis.[8] However, it can also be prepared from 4-bromobenzoic acid through a lithium-halogen exchange followed by borylation with a trialkyl borate, or via palladium-catalyzed cross-coupling with a diboron reagent.[9][10] A patented method describes a high-yield synthesis involving the protection of the carboxylic acid as an amide, followed by a substitution reaction and subsequent hydrolysis.[9]

Self-Validation Note: The purity of the boronic acid is critical for the success of the Suzuki-Miyaura coupling. Commercial batches should be checked for purity, and if synthesized, the material must be thoroughly purified, often by recrystallization. The solid-state structure of 4-carboxyphenylboronic acid and its hydrates have been reported, which can influence its reactivity and storage.[11]

The Core Reaction: Assembling the Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acid and pyridine nitrogen), and high yields.[4]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxypyridine).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.

Sources

- 1. preprints.org [preprints.org]

- 2. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Carboxyphenylboronic acid 14047-29-1 [sigmaaldrich.com]

- 9. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Ketohexokinase Inhibitors: A Case Study with Pyridinyl-Benzoic Acid Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Abstract